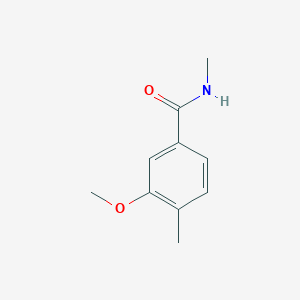
3,4-Bis(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)benzyl alcohol typically involves the trifluoromethylation of benzyl alcohol derivatives. One common method is the radical trifluoromethylation, which uses trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a radical initiator and a suitable solvent, such as acetonitrile or dichloromethane, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Bis(trifluoromethyl)benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Major Products:
Oxidation: 3,4-Bis(trifluoromethyl)benzaldehyde or 3,4-Bis(trifluoromethyl)benzoic acid.
Reduction: 3,4-Bis(trifluoromethyl)benzylamine.
Substitution: 3,4-Bis(trifluoromethyl)benzyl halide or 3,4-Bis(trifluoromethyl)benzylamine.
科学的研究の応用
Chemistry: 3,4-Bis(trifluoromethyl)benzyl alcohol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3,4-Bis(trifluoromethyl)benzyl alcohol is largely influenced by the electron-withdrawing effects of the trifluoromethyl groups. These groups can stabilize negative charges and enhance the reactivity of the benzyl alcohol moiety. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved may include oxidative stress response and metabolic pathways related to the detoxification of xenobiotics.
類似化合物との比較
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 2,4-Bis(trifluoromethyl)benzyl alcohol
Comparison: 3,4-Bis(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 4 positions on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to 3,5-Bis(trifluoromethyl)benzyl alcohol, the 3,4-isomer may exhibit different steric and electronic effects, leading to variations in chemical behavior and applications .
特性
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRUMAURJLDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)
